molecular formula C8H9BrO2S B15222603 Methyl 3-(2-bromothiophen-3-yl)propanoate

Methyl 3-(2-bromothiophen-3-yl)propanoate

Cat. No.: B15222603
M. Wt: 249.13 g/mol
InChI Key: PSBIBBOATMTNPG-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromothiophen-3-yl)propanoate is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-bromothiophen-3-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The resulting brominated thiophene is then reacted with methyl 3-bromopropionate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromothiophen-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Scientific Research Applications

Methyl 3-(2-bromothiophen-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromothiophen-3-yl)propanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets would vary based on the specific compounds derived from it .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromopropionate: A simpler ester with similar reactivity but lacking the thiophene ring.

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

    2-Bromothiophene: A brominated thiophene without the ester group.

Uniqueness

Methyl 3-(2-bromothiophen-3-yl)propanoate is unique due to the combination of the bromine atom and the ester group attached to the thiophene ring. This structure allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

methyl 3-(2-bromothiophen-3-yl)propanoate

InChI

InChI=1S/C8H9BrO2S/c1-11-7(10)3-2-6-4-5-12-8(6)9/h4-5H,2-3H2,1H3

InChI Key

PSBIBBOATMTNPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(SC=C1)Br

Origin of Product

United States

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